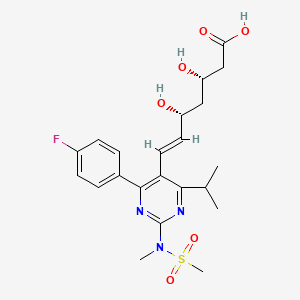

(3S,5R)-Rosuvastatin

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H28FN3O6S |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1 |

InChI Key |

BPRHUIZQVSMCRT-RJCHQFKYSA-N |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3S,5R)-Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its chemical structure, featuring a heptenoic acid side chain with two stereocenters ((3R,5S)-dihydroxy) and a substituted pyrimidine core, necessitates a stereocontrolled and efficient synthetic approach. This technical guide provides a comprehensive overview of the prevalent synthetic pathways for (3S,5R)-Rosuvastatin, with a focus on the core chemical transformations and their underlying mechanisms. Key strategies, including Wittig olefination, Julia-Kocienski olefination, and aldol condensation for the construction of the carbon-carbon double bond, are discussed in detail. Furthermore, this guide delves into the critical stereoselective reductions, such as the Narasaka-Prasad reduction and Keck asymmetric allylation, which are instrumental in establishing the desired stereochemistry of the final active pharmaceutical ingredient. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The molecule's efficacy is intrinsically linked to its specific stereochemistry, particularly the (3R,5S) configuration of the dihydroxyheptenoate side chain. The industrial synthesis of Rosuvastatin has evolved to employ various convergent strategies that couple the pyrimidine core with the chiral side chain. The choice of synthetic route is often dictated by factors such as overall yield, stereoselectivity, cost-effectiveness, and scalability.

This guide will explore the primary retrosynthetic disconnections and the subsequent forward syntheses, providing a detailed examination of the key reactions and their mechanisms.

Retrosynthetic Analysis

A common retrosynthetic approach for Rosuvastatin (1) involves the disconnection of the C6-C7 olefin bond, leading to two key fragments: the pyrimidine-containing aldehyde or a related derivative (2) and a chiral side-chain precursor (3), typically a phosphonium ylide for a Wittig-type reaction or a sulfone for a Julia-Kocienski olefination. Another strategy involves an aldol condensation approach, where a β-hydroxy ketone is formed and subsequently reduced.

Caption: Retrosynthetic analysis of Rosuvastatin.

Synthesis of the Pyrimidine Core

The synthesis of the pyrimidine core, N-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methan-1-amine, is a critical multi-step process. A general representation of this synthesis is outlined below.

Caption: General workflow for the synthesis of the pyrimidine core.

A key intermediate in many synthetic routes is the phosphonium salt, ((4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide.

Key Coupling Reactions

The formation of the C6-C7 olefinic bond is a pivotal step in the synthesis of Rosuvastatin. Several olefination reactions have been successfully employed.

Wittig Olefination

The Wittig reaction is a widely used method for the synthesis of Rosuvastatin, involving the reaction of a pyrimidine-derived phosphonium ylide with a chiral side-chain aldehyde.

Experimental Protocol (Mechanochemical Liquid-Assisted Grinding):

-

A stainless steel vial (3.0 mL) is charged with the pyrimidine phosphonium salt (1 mmol), the chiral side-chain aldehyde (1 mmol), and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 mmol).[2]

-

A small amount of a suitable solvent (e.g., n-hexane) is added to facilitate the reaction.[3]

-

The mixture is ball-milled for approximately 16 hours at a frequency of 20 Hz.[2]

-

Upon completion, the reaction mixture is worked up by adding ethanol, followed by cooling to precipitate the product.[2]

-

The solid product is collected by filtration and dried.

| Reaction | Yield | E/Z Ratio | Reference |

| Mechanochemical Wittig | ~60% | 76:24 | [2] |

| Conventional Wittig | 70% | - | [4] |

Mechanism of the Wittig Reaction:

Caption: Simplified mechanism of the Wittig reaction.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is an alternative strategy that often provides higher E-selectivity compared to the Wittig reaction. This reaction involves a pyrimidine sulfone and the chiral side-chain aldehyde.[5]

| Reaction | Yield | E/Z Ratio | Reference |

| Julia-Kocienski Olefination | 66-71% | up to 300:1 | [4][6] |

Experimental Protocol (General):

-

To a solution of the pyrimidine sulfone in an aprotic solvent (e.g., THF), a strong base (e.g., NaHMDS or KHMDS) is added at low temperature (-78 °C) to generate the carbanion.

-

The chiral side-chain aldehyde is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up involves quenching the reaction with a proton source and extraction with an organic solvent.

-

Purification is typically performed by column chromatography.

Stereoselective Reductions of the Side Chain

Establishing the correct (3R,5S) stereochemistry of the diol side chain is paramount for the biological activity of Rosuvastatin. This is typically achieved through highly stereoselective reduction of a β-hydroxy ketone precursor.

Narasaka-Prasad Reduction

The Narasaka-Prasad reduction is a powerful method for the syn-diastereoselective reduction of β-hydroxy ketones to 1,3-diols.[7] This method employs a boron chelating agent to direct the hydride attack.

| Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Narasaka-Prasad Reduction | >99:1 | >99% | [4] |

Experimental Protocol (General):

-

The β-hydroxy ketone precursor is dissolved in a suitable solvent system (e.g., THF/methanol).

-

A dialkylboron alkoxide, such as diethylmethoxyborane (Et₂BOMe), is added to form a six-membered chelate.

-

The mixture is cooled to a low temperature (e.g., -78 °C).

-

A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise.[7]

-

The reaction is stirred for several hours at low temperature.

-

Work-up involves quenching with an acid (e.g., acetic acid) and subsequent extractive procedures.

Mechanism of the Narasaka-Prasad Reduction:

Caption: Mechanism of the Narasaka-Prasad reduction.

Keck Asymmetric Allylation

The Keck asymmetric allylation is a valuable method for installing the C5-hydroxyl group with the correct (R)-stereochemistry early in the synthesis of the side chain. This reaction involves the addition of allyltributylstannane to an aldehyde in the presence of a chiral titanium-BINOL catalyst.

| Reaction | Yield | Enantiomeric Excess (ee) | Reference |

| Keck Asymmetric Allylation | 67% | 94% | [8][9] |

Experimental Protocol (General):

-

A chiral catalyst is prepared in situ by reacting Ti(OiPr)₄ with (S)-BINOL in a suitable solvent like dichloromethane.

-

The aldehyde substrate (e.g., chloroacetaldehyde) is added to the catalyst solution at low temperature (-20 °C).

-

Allyltributylstannane is then added, and the reaction is stirred for an extended period (e.g., 96 hours).[8]

-

The reaction is quenched, and the product is purified, often by chromatography.

Aldol Condensation Approach

An alternative convergent strategy involves an aldol condensation between a pyrimidine carbaldehyde and a derivative of methyl 3-hydroxy-5-oxohexanoate. This approach forms the β-hydroxy ketone intermediate, which is then stereoselectively reduced.

Experimental Protocol (General):

-

The pyrimidine carbaldehyde and the keto-ester are dissolved in an appropriate solvent.

-

A strong Lewis acid (e.g., TiCl₄) and a tertiary amine (e.g., triethylamine) are used to promote the condensation.

-

The resulting β-hydroxy ketone is then subjected to a stereoselective reduction, such as the Narasaka-Prasad reduction, to yield the desired syn-diol.

This three-step sequence of aldol condensation, reduction, and hydrolysis has been reported to have a high overall yield.[4]

Conclusion

The synthesis of this compound is a testament to the advancements in modern stereoselective organic synthesis. The choice of synthetic pathway, whether it be through a Wittig olefination, a highly selective Julia-Kocienski olefination, or a convergent aldol condensation, allows for flexibility in process development. The critical step in all these routes is the establishment of the correct stereochemistry at the C3 and C5 positions of the heptenoic acid side chain, which is masterfully achieved through powerful asymmetric reactions like the Narasaka-Prasad reduction and the Keck asymmetric allylation. The detailed protocols and comparative data presented in this guide offer valuable insights for chemists and engineers working on the synthesis of this important pharmaceutical agent, enabling them to make informed decisions to optimize their synthetic strategies for efficiency, stereocontrol, and scalability.

References

- 1. US20070179166A1 - Process for preparation of statins with high syn to anti ratio - Google Patents [patents.google.com]

- 2. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The (3S,5R)-Rosuvastatin Enantiomer: A Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The clinically utilized and commercially available form of rosuvastatin is the enantiomerically pure (3R,5S)-isomer, which is recognized for its potent lipid-lowering effects.[4] However, the biological activity of its other stereoisomers, particularly the (3S,5R)-enantiomer, is less characterized and presents a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known biological activities of the (3S,5R)-rosuvastatin enantiomer, with a focus on its interaction with HMG-CoA reductase and potential alternative mechanisms of action.

Core Biological Activity: HMG-CoA Reductase Inhibition

The primary mechanism of action for statins is the inhibition of HMG-CoA reductase. Rosuvastatin, referring to the active (3R,5S)-enantiomer, is a potent inhibitor with a reported IC50 value of 11 nM.[5][6] Stereoselectivity plays a critical role in the therapeutic action of drugs, and in the case of statins, the specific stereochemistry of the dihydroxyheptanoic acid side chain is crucial for binding to the active site of HMG-CoA reductase.

Table 1: HMG-CoA Reductase Inhibitory Activity of Rosuvastatin and Related Compounds

| Compound | Stereochemistry | Target | IC50 (nM) | Reference |

| Rosuvastatin | (3R,5S) | HMG-CoA Reductase | 11 | [5][6] |

| This compound | (3S,5R) | HMG-CoA Reductase | Not reported/Presumed inactive | [1][5] |

| Fluvastatin | (3R,5S) | HMG-CoA Reductase | - | [5] |

| Fluvastatin Enantiomer | (3S,5R) | HMG-CoA Reductase | Inactive | [5] |

Alternative Biological Activities and Signaling Pathways

Emerging evidence suggests that the this compound enantiomer may possess biological activities independent of HMG-CoA reductase inhibition. A key asserted activity is the induction or enhancement of cellular differentiation.[1] This proposed mechanism suggests that this enantiomer could normalize or maximize cellular phenotypic expression, a departure from the canonical cholesterol-lowering effect of its (3R,5S) counterpart.

While the clinically used rosuvastatin has been shown to promote osteoblast differentiation, these studies have not specified the enantiomer used, implying the use of the (3R,5S) form.[7][8] The Wnt/β-catenin signaling pathway has been implicated in the osteogenic effects of rosuvastatin.[9] A patent for the (3S,5R)-enantiomer claims its utility in diseases characterized by diminished or aberrant cellular function, such as certain immune deficiencies and cancers, by promoting normal differentiative function.[1] However, peer-reviewed in vivo or in vitro studies specifically investigating and quantifying the cellular differentiation effects of the (3S,5R)-enantiomer are currently lacking in the public domain.

Diagram 1: Proposed Mechanism of Action for this compound

Off-Target Effects and Cytochrome P450 Interactions

The stereochemistry of rosuvastatin enantiomers has been shown to influence their off-target effects, particularly their interaction with the pregnane X receptor (PXR) and subsequent induction of cytochrome P450 (CYP) enzymes. A study by Korhonova et al. (2015) investigated the effects of all four rosuvastatin enantiomers on PXR activation and the expression of CYP2A6, CYP2B6, and CYP3A4. The results demonstrated that only the clinically used (3R,5S)-enantiomer (designated as RS in the study) was active in inducing these CYP enzymes.[5] The (3S,5R), (3R,5R), and (3S,5S) enantiomers did not show significant activity.[5] This highlights the stereospecificity of rosuvastatin's interaction with nuclear receptors and its potential for drug-drug interactions.

Table 2: Activity of Rosuvastatin Enantiomers on PXR-mediated CYP Induction

| Enantiomer | PXR Activation | CYP2A6, CYP2B6, CYP3A4 Induction | Reference |

| (3R,5S)-Rosuvastatin | Active | Active | [5] |

| This compound | Inactive | Inactive | [5] |

| (3R,5R)-Rosuvastatin | Inactive | Inactive | [5] |

| (3S,5S)-Rosuvastatin | Inactive | Inactive | [5] |

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

A standard method to determine the HMG-CoA reductase inhibitory activity of a compound involves a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

Workflow Diagram 2: HMG-CoA Reductase Inhibition Assay

Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., potassium phosphate buffer), solutions of NADPH, HMG-CoA, and various concentrations of the test compound (this compound).

-

Enzyme Incubation: In a microplate well, incubate a known amount of purified HMG-CoA reductase enzyme with the test compound for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to the wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for Cellular Differentiation

To investigate the effect of this compound on cellular differentiation, a cell-based assay using a relevant cell line (e.g., pre-osteoblastic cells for osteogenic differentiation) can be employed.

Workflow Diagram 3: Cellular Differentiation Assay

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., MC3T3-E1 pre-osteoblastic cells) and treat with various concentrations of this compound over a period of several days.

-

Analysis of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key osteogenic transcription factors such as Runx2 and Osterix.

-

Mineralization Assay: Stain the cell cultures with Alizarin Red S to visualize and quantify calcium deposition, a marker of late-stage osteoblast differentiation.

-

-

Morphological Assessment: Observe and document changes in cell morphology indicative of differentiation using microscopy.

-

Data Analysis: Quantify the changes in differentiation markers and cell morphology relative to untreated controls and generate dose-response curves.

Conclusion and Future Directions

The available evidence strongly suggests that the (3S,5R)-enantiomer of rosuvastatin possesses a biological activity profile that is distinct from its clinically used (3R,5S) counterpart. While it is likely inactive as a direct inhibitor of HMG-CoA reductase, its potential to induce cellular differentiation presents an intriguing avenue for further research and therapeutic development.

To fully elucidate the biological activity of this compound, future studies should focus on:

-

Quantitative HMG-CoA Reductase Inhibition Assays: A definitive determination of the IC50 value for this compound is necessary to confirm its lack of inhibitory activity.

-

In-depth Cellular Differentiation Studies: Rigorous in vitro and in vivo studies are required to validate the claims of its pro-differentiation effects, identify the specific cell types it affects, and elucidate the underlying signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of the (3S,5R)-enantiomer is essential for any potential therapeutic application.

Understanding the distinct biological activities of rosuvastatin's stereoisomers is not only crucial for a complete pharmacological understanding of this important drug class but also opens up the possibility of novel therapeutic applications beyond cholesterol management.

References

- 1. US20140088126A1 - Rosuvastatin Enantiomer Compounds - Google Patents [patents.google.com]

- 2. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosuvastatin promotes osteoblast differentiation and regulates SLCO1A1 transporter gene expression in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosuvastatin promotes osteogenic differentiation of mesenchymal stem cells in the rat model of osteoporosis by the Wnt/β-catenin signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

(3S,5R)-Rosuvastatin: A Deep Dive into its Mechanism as a Potent HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for (3S,5R)-Rosuvastatin, a powerful synthetic statin used in the management of dyslipidemia. We will delve into its molecular interactions with its target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the resulting downstream cellular effects, and the experimental methodologies used to characterize its inhibitory activity.

Core Mechanism: Competitive Inhibition of HMG-CoA Reductase

This compound functions as a selective and competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the hepatic synthesis of cholesterol.[3][4] By obstructing this pathway, rosuvastatin effectively curtails the endogenous production of cholesterol in the liver.[1][4]

The inhibition is reversible, with rosuvastatin competing directly with the natural substrate, HMG-CoA, for the enzyme's active site.[1][5] Notably, rosuvastatin exhibits a significantly higher affinity for the active site of HMG-CoA reductase compared to HMG-CoA itself.[3] This high-affinity binding is a key contributor to its potent cholesterol-lowering effects.

Binding Kinetics and Potency

Rosuvastatin is distinguished by its potent inhibition of HMG-CoA reductase. Its binding involves a two-step process: an initial complex formation followed by a slow transition to a more tightly bound state.[5] This results in a very low steady-state inhibition constant (Ki*).

Table 1: Inhibitory Potency of Rosuvastatin against HMG-CoA Reductase

| Parameter | Value | Reference |

| IC50 | 11 nM | [6][7] |

| 5.4 nM | [8][9] | |

| Ki (initial) | ~1 nM | [5] |

| Ki* (steady-state) | ~0.1 nM | [5] |

Table 2: Comparative IC50 Values of Various Statins

| Statin | IC50 (nM) | Reference |

| Rosuvastatin | 5.4 | [8][9] |

| Atorvastatin | 8.2 | [8][9] |

| Cerivastatin | 10.0 | [8] |

| Simvastatin | 11.2 | [8][9] |

| Fluvastatin | 27.6 | [8] |

| Pravastatin | 44.1 | [8][9] |

Structural Basis of High-Affinity Binding

X-ray crystallography studies of the catalytic portion of human HMG-CoA reductase in complex with rosuvastatin have elucidated the structural basis for its high potency.[10][11] The HMG-like moiety of rosuvastatin occupies the HMG binding site of the enzyme.[11]

Key interactions that contribute to its tight binding include:

-

Hydrogen bonds: Rosuvastatin forms additional hydrogen bonds that are not observed with some other statins.[11]

-

Van der Waals interactions: The fluorophenyl group of rosuvastatin provides additional binding interactions.[11]

-

Unique Sulfone Group Interaction: The electronegative sulfone group on rosuvastatin forms a unique bond, further enhancing its binding affinity.[11]

Thermodynamic analysis reveals that at 25°C, the binding of rosuvastatin is predominantly driven by a large favorable enthalpy change, which is unique among the tested statins.[12] For other statins like fluvastatin, pravastatin, cerivastatin, and atorvastatin, the binding is primarily entropy-driven.[12]

Downstream Signaling and Cellular Effects

The inhibition of HMG-CoA reductase by rosuvastatin triggers a cascade of events within the hepatocyte, leading to a significant reduction in circulating low-density lipoprotein cholesterol (LDL-C).

Caption: Downstream effects of Rosuvastatin-mediated HMG-CoA reductase inhibition.

By decreasing intracellular cholesterol levels, rosuvastatin stimulates the upregulation of LDL receptors on the surface of liver cells.[3][4] This leads to increased clearance of LDL-C from the bloodstream, which is the primary mechanism for its lipid-lowering effect.[4][13]

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of rosuvastatin on HMG-CoA reductase is typically determined using a cell-free enzymatic assay. Commercially available kits are often employed for this purpose.[14][15] The general principle involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.[16][17]

Detailed Method:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) containing KCl, EDTA, and DTT.[17]

-

Reconstitute lyophilized HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH cofactor in appropriate buffers as per the manufacturer's instructions.[16][18]

-

Prepare a stock solution of this compound and create a series of dilutions to determine the IC50 value.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add a fixed concentration of NADPH (e.g., 400 µM).[14]

-

Add a fixed concentration of HMG-CoA substrate (e.g., 300 µg/mL).[14]

-

Add varying concentrations of the rosuvastatin solution (test inhibitor). For control wells, add the vehicle solvent.

-

Initiate the reaction by adding a fixed amount of HMG-CoA reductase enzyme to each well.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm kinetically, with readings taken every 20-30 seconds for a duration of 10-20 minutes at 37°C.[14][17]

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each rosuvastatin concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the rosuvastatin concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for determining the IC50 of Rosuvastatin.

Conclusion

This compound is a highly potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its mechanism of action is characterized by competitive and reversible binding to the enzyme's active site with high affinity. This potent inhibition is attributed to specific structural features that allow for additional, favorable interactions within the active site, as revealed by crystallographic studies. The resulting decrease in hepatic cholesterol synthesis leads to an upregulation of LDL receptors and enhanced clearance of LDL-C from the circulation, making it a highly effective agent for the management of hypercholesterolemia. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of HMG-CoA reductase inhibitors.

References

- 1. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. rcsb.org [rcsb.org]

- 11. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. droracle.ai [droracle.ai]

- 14. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]

- 15. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 16. assaygenie.com [assaygenie.com]

- 17. scispace.com [scispace.com]

- 18. abcam.com [abcam.com]

Pharmacological profile of Rosuvastatin and its enantiomers

An In-depth Technical Guide to the Pharmacological Profile of Rosuvastatin and Its Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rosuvastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Marketed as a single enantiomer, (3R,5S)-rosuvastatin, it is distinguished by its high hydrophilicity, potent low-density lipoprotein cholesterol (LDL-C) lowering efficacy, and minimal metabolism via the cytochrome P450 system, reducing the potential for drug-drug interactions.[3] Stereoselectivity is critical to its pharmacological action, as different enantiomers exhibit varied biological activities, including effects on drug-metabolizing enzymes. This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic profiles of rosuvastatin and its stereoisomers, details key experimental protocols for their analysis, and presents complex biological and experimental pathways through structured diagrams.

Pharmacodynamic Profile

Mechanism of Action

Rosuvastatin exerts its primary effect in the liver. It competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[3][4] This inhibition leads to a decrease in intracellular cholesterol concentrations. In response, hepatocytes upregulate the expression of LDL receptors on their cell surfaces to increase the uptake and catabolism of circulating LDL particles.[1][4] Furthermore, rosuvastatin inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL), which further reduces the total pool of VLDL and LDL particles.[1] The cumulative effect is a significant reduction in plasma total cholesterol, LDL-C, apolipoprotein B (apoB), and triglycerides, along with an increase in high-density lipoprotein cholesterol (HDL-C).[3]

Potency and Stereoselectivity

Rosuvastatin is considered the most potent statin for reducing LDL-C levels.[3] The therapeutic formulation is an enantiomerically pure drug, specifically the (3R,5S) diastereomer.[5][6] Like many chiral drugs, the biological activity of rosuvastatin is highly dependent on its stereochemistry. While the (3R,5S) enantiomer is the active HMG-CoA reductase inhibitor, its other stereoisomers can exhibit different pharmacological activities.

Studies have shown that the optical isomers of rosuvastatin have enantiospecific effects on the expression of drug-metabolizing enzymes.[7] For instance, while the isomers of rosuvastatin are generally weak inducers, the clinically used (3R,5S)-rosuvastatin was found to induce CYP2A6 mRNA and, along with the (3S,5R) isomer, significantly induced CYP3A4 protein in primary human hepatocytes.[7] This highlights the importance of using enantiopure formulations to ensure a predictable and desired pharmacological effect.

Pharmacokinetic Profile

Rosuvastatin possesses a unique pharmacokinetic profile characterized by high hydrophilicity, low systemic bioavailability, and limited metabolism.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Peak plasma concentrations (Cmax) of rosuvastatin are achieved 3 to 5 hours after oral administration.[8] Its absolute bioavailability is approximately 20%.[8]

-

Distribution: The mean volume of distribution at steady-state is about 134 liters.[8] Rosuvastatin is 88% bound to plasma proteins, primarily albumin.[8]

-

Metabolism: Rosuvastatin is not extensively metabolized, with only about 10% of a dose recovered as metabolites.[8][9] The primary metabolite, N-desmethyl rosuvastatin, is formed mainly by the cytochrome P450 enzyme CYP2C9.[8] This metabolite has about one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[8] Overall, the parent drug accounts for over 90% of the active plasma HMG-CoA reductase inhibition.[8] This limited CYP-mediated metabolism reduces the risk of drug-drug interactions compared to other statins like atorvastatin or simvastatin.[3]

-

Excretion: Following oral administration, approximately 90% of rosuvastatin and its metabolites are excreted in the feces.[8] The elimination half-life is around 19 hours.[8]

Role of Membrane Transporters

Membrane transporters play a crucial role in the pharmacokinetics of rosuvastatin. Its high liver selectivity is facilitated by uptake via the organic anion transporting polypeptide OATP1B1 (encoded by the SLCO1B1 gene).[9] Efflux transporters, particularly the breast cancer resistance protein (BCRP, encoded by the ABCG2 gene), are involved in its biliary excretion.[10] Genetic polymorphisms in SLCO1B1 and ABCG2 have been shown to significantly increase plasma concentrations of rosuvastatin, which can heighten the risk of adverse effects.[9][11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for rosuvastatin.

Table 1: Pharmacokinetic Parameters of Rosuvastatin

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak (Tmax) | 3 - 5 hours | [8] |

| Absolute Bioavailability | ~20% | [8] |

| Volume of Distribution (Vd) | ~134 Liters | [8] |

| Plasma Protein Binding | 88% (mostly albumin) | [8] |

| Elimination Half-life (t½) | ~19 hours | [8] |

| Primary Route of Excretion | Feces (~90%) | [8] |

| Major Metabolizing Enzyme | CYP2C9 |[8] |

Table 2: Enantiospecific Effects of Rosuvastatin Isomers on CYP450 Expression in Human Hepatocytes

| Enantiomer | Effect on CYP2A6 mRNA | Effect on CYP3A4 Protein | Reference |

|---|---|---|---|

| (3R,5S)-Rosuvastatin | Induction | Significant Induction | [7] |

| (3S,5R)-Rosuvastatin | No significant effect | Significant Induction | [7] |

| (3R,5R)-Rosuvastatin | No significant effect | No significant effect | [7] |

| (3S,5S)-Rosuvastatin | No significant effect | No significant effect |[7] |

Experimental Protocols

Chiral Separation of Rosuvastatin Enantiomers via HPLC

A stability-indicating stereoselective HPLC method is crucial for quantifying the enantiomeric purity of rosuvastatin in bulk drug substances and pharmaceutical formulations.[1]

-

Objective: To separate and quantify the (3S,5R) enantiomer from the active (3R,5S) rosuvastatin isomer.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions:

-

Column: Chiralpak IB (immobilized cellulose stationary phase), 250 mm x 4.6 mm, 5.0 µm particle size.[1]

-

Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v).[1]

-

Flow Rate: 1.0 mL/min (isocratic).[1]

-

Column Temperature: 25°C.[1]

-

Detection Wavelength: 243 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Diluent: Dichloromethane and methanol in a 96:4 (v/v) ratio.[1]

-

-

Procedure:

-

Prepare standard and sample solutions in the specified diluent.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the solutions into the chromatograph.

-

Record the chromatograms and calculate the peak areas for each enantiomer to determine purity. The method should demonstrate baseline separation between the enantiomers and any degradation products.[1]

-

HMG-CoA Reductase Inhibition Assay

This colorimetric assay measures the inhibitory activity of compounds like rosuvastatin on the HMG-CoA reductase enzyme.

-

Objective: To determine the IC50 value of rosuvastatin and its enantiomers.

-

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic conversion of HMG-CoA to mevalonate.[12] The rate of NADPH consumption is proportional to the enzyme's activity.

-

Key Reagents & Equipment:

-

Procedure:

-

Enzyme/Inhibitor Preparation: In a 96-well plate, add assay buffer, the test inhibitor (e.g., rosuvastatin enantiomer) at the desired concentration, and the HMG-CoA reductase enzyme. Prepare parallel wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding a mixture of the HMG-CoA substrate and NADPH to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) at 37°C.

-

Data Analysis: Calculate the rate of NADPH decrease (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

References

- 1. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. scispace.com [scispace.com]

- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. Rosuvastatin pharmacokinetics and pharmacogenetics in Caucasian and Asian subjects residing in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

Chemical structure and properties of (3S,5R)-Rosuvastatin

An In-depth Technical Guide on the Chemical Structure and Properties of (3S,5R)-Rosuvastatin

Introduction

Rosuvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, an enzyme that plays a rate-limiting role in the synthesis of cholesterol in the liver.[1] The therapeutically active form of rosuvastatin is the (3R,5S) diastereomer.[2] This document focuses on the this compound enantiomer, which is a critical reference standard in the analysis and quality control of the active pharmaceutical ingredient. Understanding the specific chemical structure and properties of this isomer is essential for researchers and professionals in drug development to ensure the purity and safety of rosuvastatin formulations.

Chemical Structure and Stereochemistry

This compound is the enantiomer of the active (3R,5S)-Rosuvastatin. The core structure consists of a substituted pyrimidine ring linked to a heptenoic acid side chain. The stereochemistry at the C3 and C5 positions of the heptenoic acid chain defines the specific isomer. In this compound, the hydroxyl groups at these positions are in the S and R configurations, respectively.

IUPAC Name: (3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid.

Chemical Formula: C₂₂H₂₈FN₃O₆S[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its identification, separation, and quantification. The data presented below is for various forms of the (3S,5R) isomer and the parent rosuvastatin compound.

| Property | Value | Reference(s) |

| Molecular Weight | 481.54 g/mol (Free Acid) | [3] |

| 495.56 g/mol (Methyl Ester) | [4] | |

| 537.64 g/mol (t-Butyl Ester) | [5] | |

| Physical Form | The calcium salt of rosuvastatin can exist in crystalline (Forms A, B, C) and amorphous forms. | |

| Solubility | Soluble in Methanol, DMSO.[5] The solubility of rosuvastatin calcium is pH-dependent. | [5] |

| UV Absorbance Maximum | 243 nm (in Methanol) | [6][7] |

| IC₅₀ (for Rosuvastatin) | 11 nM (for HMG-CoA reductase inhibition) | [8] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[1] By blocking this step, rosuvastatin reduces the intracellular production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[9]

Experimental Protocols

Synthesis of (3S, 5R)-Isomer

The synthesis of specific rosuvastatin isomers is a complex, multi-step process. One reported method involves the reaction of key intermediates to construct the chiral heptenoate side chain and attach it to the pyrimidine core.[1]

Protocol Outline: [1]

-

Wittig-type Reaction: A solution of 4-(4-flourophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amino)-5-pyrimidine carbaldehyde and Methyl (3S)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate is refluxed in acetonitrile.

-

Solvent Evaporation: The acetonitrile is evaporated under reduced pressure.

-

Purification: The resulting residue is taken up in cyclohexane and stirred to precipitate the product, which is then isolated.

-

Deprotection & Reduction: Subsequent steps involve the removal of protecting groups and stereoselective reduction of a keto group to yield the desired dihydroxy acid structure.

Stereoselective Quantification by HPLC

A novel, stability-indicating stereoselective method has been developed for the accurate quantification of the enantiomer of Rosuvastatin Calcium.[6][7] This method is crucial for ensuring the stereochemical purity of the drug substance.

Instrumentation:

-

HPLC System: Waters Alliance HPLC with a photodiode array detector.[7]

-

Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm particle size).[7]

-

Detector: UV, monitoring at 243 nm.[7]

Methodology: [7]

-

Mobile Phase Preparation: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid is prepared in the ratio 82:10:8:0.2 (v/v/v/v).

-

Sample Preparation: A stock solution of the enantiomer standard (e.g., 30 ppm) is prepared by dissolving it in methanol and diluting with the mobile phase. A system suitability solution containing both Rosuvastatin (1000 ppm) and the enantiomer (3 ppm) is also prepared.

-

Chromatographic Run: The mobile phase is pumped at a flow rate of 1.0 mL/min. The column temperature is maintained at 25°C. An injection volume of 10 μL is used.

-

Data Analysis: The enantiomer is quantified based on its peak area response at 243 nm. The method is validated for specificity, linearity, precision, and accuracy as per ICH guidelines.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. waters.com [waters.com]

- 3. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. allmpus.com [allmpus.com]

- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Enantioselective Effects of (3S,5R)-Rosuvastatin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of dyslipidemia. As a chiral molecule, rosuvastatin exists as multiple stereoisomers, with the (3R,5S)-enantiomer being the pharmacologically active form responsible for its cholesterol-lowering effects. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of the (3S,5R)-enantiomer of rosuvastatin, often considered an impurity in pharmaceutical formulations. This document will delve into its biological activity, or lack thereof, in key assays, present detailed experimental protocols for its evaluation, and visualize relevant biological pathways and experimental workflows. All quantitative data are summarized for clarity, and methodologies are provided to facilitate replication and further investigation.

Introduction

Statins are a class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in endogenous cholesterol production, primarily in the liver, which in turn upregulates LDL receptor expression and enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation.[2] Rosuvastatin is a synthetic statin known for its high potency in lowering LDL cholesterol.[3]

Stereoisomerism plays a critical role in the pharmacological activity of many drugs. Rosuvastatin has two chiral centers, giving rise to four possible stereoisomers. The clinically used and biologically active form is the (3R,5S)-enantiomer. The (3S,5R)-enantiomer is often present in small quantities as a process-related impurity in the synthesis of rosuvastatin. Understanding the biological effects of this specific enantiomer is crucial for quality control, safety assessment, and a complete pharmacological understanding of rosuvastatin. This guide focuses specifically on the in vitro and in vivo effects attributed to the (3S,5R)-enantiomer of rosuvastatin.

In Vitro Effects of (3S,5R)-Rosuvastatin

The in vitro evaluation of this compound is essential to characterize its direct cellular and molecular effects, particularly concerning its potential to inhibit HMG-CoA reductase and impact cell viability.

HMG-CoA Reductase Inhibition

The primary mechanism of action of statins is the inhibition of HMG-CoA reductase. The (3R,5S)-enantiomer of rosuvastatin is a potent competitive inhibitor of this enzyme with an IC50 of 11 nM.[4][5][6] In contrast, studies on the enantiomeric specificity of statins have generally shown that the opposite enantiomers, such as this compound, are significantly less active or inactive.

Table 1: In Vitro HMG-CoA Reductase Inhibition

| Compound | Target | IC50 (nM) | Assay System |

| (3R,5S)-Rosuvastatin | HMG-CoA Reductase | 11 | Not specified |

| This compound | HMG-CoA Reductase | Data not available, expected to be significantly higher | - |

Cell Viability

Assessing the cytotoxic potential of the (3S,5R)-enantiomer is a critical component of its safety profile. Cell viability assays, such as the MTT assay, are commonly employed for this purpose.

Table 2: In Vitro Cell Viability Data

| Cell Line | Compound | Concentration Range | Effect on Viability |

| H9C2 | (3R,5S)-Rosuvastatin | 0-10 µM | No significant effect on cell viability.[7] |

| H9C2 | This compound | Data not available | - |

In Vivo Effects of this compound

In vivo studies are critical for understanding the physiological effects of this compound in a whole organism, including its impact on lipid profiles and organ-specific functions. Due to its expected lack of significant HMG-CoA reductase inhibitory activity, studies specifically investigating the in vivo effects of the (3S,5R)-enantiomer are limited. The data presented below primarily pertains to the active (3R,5S)-enantiomer for comparative context.

Effects on Lipid Profile

The primary in vivo effect of active statins is the reduction of plasma cholesterol and triglycerides.

Table 3: In Vivo Effects on Lipid Profile in Animal Models

| Animal Model | Compound | Dosage | Duration | Key Findings |

| Male Beagle Dogs | (3R,5S)-Rosuvastatin | 3 mg/kg/day | 14 days | 26% decrease in plasma cholesterol.[8] |

| High-Fat Diet Fed Mice | (3R,5S)-Rosuvastatin | 20-40 mg/kg | Not specified | Significant improvement in lipid profile.[9] |

Cardioprotective Effects

Beyond lipid lowering, the active enantiomer of rosuvastatin exhibits pleiotropic effects, including cardioprotection in models of myocardial ischemia-reperfusion injury.

Table 4: In Vivo Cardioprotective Effects in Rat Myocardial Ischemia-Reperfusion Models

| Study Parameter | Control Group | (3R,5S)-Rosuvastatin Treated Group | Percentage Change |

| Infarct Size (% of area at risk) | 80 ± 3% | 64 ± 2% | -20%[10] |

| Infarct Ratio | 31.6% | 12.3% | -61%[11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline key experimental protocols for the evaluation of rosuvastatin and its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Objective: To separate and quantify the (3S,5R)-enantiomer from the (3R,5S)-enantiomer of rosuvastatin.

Method:

-

Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK IB (250 x 4.6mm, 5µm) column.[12]

-

Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[12]

-

Flow Rate: 1.0 mL/minute.[12]

-

Column Temperature: 25°C.[12]

-

Detection Wavelength: 242 nm.[12]

-

Sample Preparation: Dissolve the rosuvastatin sample in the mobile phase to a suitable concentration.

-

Injection Volume: 10 µL.[12]

-

Data Analysis: The retention times for the enantiomer of rosuvastatin and rosuvastatin are approximately 12.5 and 13.9 minutes, respectively.[12] Quantify the enantiomer based on the peak area relative to a standard curve.

HMG-CoA Reductase Activity Assay

Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.

Method (based on a commercial kit): [13]

-

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

-

Reagents: HMG-CoA Reductase Assay Buffer, HMG-CoA Reductase enzyme, HMG-CoA substrate, NADPH, and the test compound (this compound).

-

Procedure: a. In a 96-well plate, add the HMG-CoA Reductase Assay Buffer. b. Add the test compound at various concentrations. c. Add the HMG-CoA Reductase enzyme to initiate the reaction. A positive control (with a known inhibitor like atorvastatin) and a negative control (enzyme only) should be included. d. Pre-incubate the mixture at 37°C. e. Add the HMG-CoA substrate and NADPH to start the reaction. f. Immediately measure the absorbance at 340 nm in a kinetic mode for a set period.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition by the test compound is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cell Viability Assay

Objective: To assess the effect of this compound on cell viability.

-

Cell Culture: Plate cells (e.g., H9C2 cardiomyocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats

Objective: To evaluate the potential cardioprotective effects of this compound in vivo.

-

Animal Model: Use male Sprague-Dawley rats.

-

Drug Administration: Administer this compound or vehicle control (e.g., by oral gavage) for a specified period before inducing ischemia.

-

Surgical Procedure: a. Anesthetize the rats. b. Perform a thoracotomy to expose the heart. c. Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a set duration (e.g., 30 minutes). d. Remove the ligature to allow for reperfusion for a specified time (e.g., 2 hours).

-

Assessment of Infarct Size: a. At the end of the reperfusion period, excise the heart. b. Stain the heart slices with triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain pale. c. Quantify the area at risk and the infarct size using digital imaging software.

-

Biochemical Analysis: Collect blood samples to measure cardiac biomarkers such as creatine kinase.

Western Blot Analysis for RhoA Pathway Proteins

Objective: To investigate the effect of this compound on the RhoA signaling pathway.

-

Sample Preparation: Lyse cells or tissues treated with this compound to extract total protein. Determine the protein concentration using a standard assay (e.g., Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., RhoA, ROCK1). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

Signaling Pathways and Visualizations

The pleiotropic effects of statins are often attributed to their ability to inhibit the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification and function of small GTP-binding proteins like RhoA.

Caption: HMG-CoA Reductase Inhibition by (3R,5S)-Rosuvastatin and its effect on the RhoA pathway.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

The available evidence strongly indicates that the pharmacological activity of rosuvastatin resides in its (3R,5S)-enantiomer. The (3S,5R)-enantiomer is expected to be largely inactive as an HMG-CoA reductase inhibitor and is therefore unlikely to contribute to the primary lipid-lowering effects of rosuvastatin. While specific data on the in vitro and in vivo effects of the (3S,5R)-enantiomer are not extensively published, the stringent control of enantiomeric purity in the pharmaceutical manufacturing process is underscored by the significant difference in activity between the stereoisomers. The experimental protocols and data presented in this guide provide a framework for the continued investigation and quality control of rosuvastatin, ensuring its safety and efficacy. Further research specifically focused on the (3S,5R)-enantiomer could be valuable to fully exclude any potential off-target effects.

References

- 1. Rosuvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neliti.com [neliti.com]

- 5. scielo.br [scielo.br]

- 6. academic.oup.com [academic.oup.com]

- 7. Rosuvastatin Attenuates Myocardial Ischemia-Reperfusion Injury via Upregulating miR-17-3p-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

- 12. ijpda.org [ijpda.org]

- 13. assaygenie.com [assaygenie.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Effects of simvastatin and rosuvastatin on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Research on Rosuvastatin's Lipid-Lowering Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core research underpinning the lipid-lowering efficacy of Rosuvastatin. It details the molecular mechanisms, key signaling pathways, and pivotal experimental data that establish its function as a potent cholesterol-lowering agent.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin's primary therapeutic effect stems from its role as a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the early, rate-limiting step in the cholesterol biosynthesis pathway.[1][2][3][4]

By inhibiting this crucial step, Rosuvastatin significantly reduces the endogenous production of cholesterol, primarily within hepatocytes.[1][5] This decrease in intracellular cholesterol concentration triggers a compensatory cellular response to restore cholesterol homeostasis. The liver cells increase the synthesis and surface expression of low-density lipoprotein (LDL) receptors.[1][4] This upregulation of LDL receptors enhances the clearance of circulating LDL cholesterol ("bad cholesterol") from the bloodstream, leading to a significant reduction in plasma LDL-C levels.[1][4] Furthermore, Rosuvastatin also diminishes the hepatic synthesis of very low-density lipoprotein (VLDL), a precursor to LDL.[1]

Rosuvastatin is a hydrophilic molecule, a characteristic that contributes to its high selectivity for uptake into hepatic cells, the primary site of cholesterol synthesis and clearance.[2][6]

The SREBP-2 Signaling Pathway: Transcriptional Regulation

The upregulation of LDL receptor expression is mediated by the Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor in cholesterol homeostasis.[7][8] In cholesterol-replete cells, SREBP-2 is retained in the endoplasmic reticulum as an inactive precursor, bound to SREBP cleavage-activating protein (SCAP).

When intracellular cholesterol levels fall, as occurs with Rosuvastatin treatment, the SCAP-SREBP-2 complex translocates to the Golgi apparatus.[8] Here, SREBP-2 undergoes sequential proteolytic cleavage by two proteases. This cleavage releases the N-terminal domain of SREBP-2, which is the active form of the transcription factor. This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the LDL receptor (LDLR).[7][9] This binding potently activates gene transcription, leading to increased synthesis of LDL receptor mRNA and, consequently, higher levels of LDL receptor protein on the hepatocyte surface.[9]

Quantitative Data Presentation

The lipid-lowering efficacy of Rosuvastatin has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Dose-Response of Rosuvastatin on Lipid Parameters

This table summarizes the percentage change in key lipid markers at various daily doses of Rosuvastatin. Data is compiled from a meta-analysis of 108 trials.[3]

| Rosuvastatin Dose (mg/day) | Mean LDL-C Reduction (%) | Mean Total Cholesterol Reduction (%) | Mean Non-HDL-C Reduction (%) | Mean HDL-C Increase (%) |

| 10 | 46% | 33% | 42% | 7% |

| 20 | 52% | 37% | 47% | 7% |

| 40 | 55% | 40% | 51% | 7% |

Table 2: Comparative Efficacy of Rosuvastatin vs. Other Statins (STELLAR Trial)

This table presents data from the STELLAR trial, comparing the efficacy of Rosuvastatin with Atorvastatin, Simvastatin, and Pravastatin over a 6-week period.[10]

| Statin and Dose (mg) | Mean LDL-C Reduction (%) | Mean HDL-C Increase (%) | Mean Triglyceride Reduction (%) |

| Rosuvastatin 10 | -46% | +8% | -20% |

| Rosuvastatin 20 | -52% | +10% | -24% |

| Rosuvastatin 40 | -55% | +10% | -26% |

| Atorvastatin 10 | -37% | +6% | -20% |

| Atorvastatin 20 | -43% | +5% | -23% |

| Atorvastatin 40 | -48% | +4% | -26% |

| Atorvastatin 80 | -51% | +2% | -28% |

| Simvastatin 10 | -28% | +5% | -12% |

| Simvastatin 20 | -34% | +5% | -14% |

| Simvastatin 40 | -39% | +5% | -15% |

| Pravastatin 10 | -20% | +3% | -8% |

| Pravastatin 20 | -24% | +5% | -11% |

| Pravastatin 40 | -30% | +6% | -13% |

Table 3: HMG-CoA Reductase Inhibition Kinetics

This table shows the comparative inhibitory potency of various statins against the HMG-CoA reductase enzyme. Lower values indicate higher potency.

| Statin | Ki* (nM) | IC50 (nM) |

| Rosuvastatin | ~0.1 [11][12] | 5.4 [13] |

| Atorvastatin | - | 8.2[13] |

| Cerivastatin | - | 10.0[13] |

| Simvastatin | - | 11.2[13] |

| Fluvastatin | - | 27.6[13] |

| Pravastatin | - | 44.1[13] |

| *Ki represents the steady-state inhibition constant. |

Table 4: Summary of Rosuvastatin Pharmacokinetics

This table outlines the key pharmacokinetic properties of Rosuvastatin in humans.

| Parameter | Value / Description | Reference |

| Oral Bioavailability | ~20% | [4] |

| Time to Peak Plasma (Tmax) | 3 to 5 hours | [14][15] |

| Metabolism | Not extensively metabolized; approx. 10% as metabolite. Not significantly dependent on Cytochrome P450 3A4. | [1][15] |

| Excretion | Primarily in feces (~90%) | [15] |

| Elimination Half-life (t1/2) | ~13 to 21 hours | [14][16] |

| Volume of Distribution (Vd) | ~134 Liters | [15] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the foundational effects of Rosuvastatin.

HMG-CoA Reductase (HMGR) Activity Assay

This assay quantifies the enzymatic activity of HMGR by monitoring the consumption of its co-factor, NADPH.

-

Principle: The catalytic activity of HMGR reduces HMG-CoA to mevalonate, a reaction that requires the oxidation of two molecules of NADPH to NADP+. The decrease in NADPH concentration is measured spectrophotometrically by the reduction in absorbance at 340 nm.[17][18]

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.8). Prepare stock solutions of NADPH, HMG-CoA substrate, and purified recombinant human HMGR enzyme.[17][19]

-

Reaction Setup: In a 96-well UV-transparent plate or a quartz cuvette, add the reaction buffer, NADPH, and the test inhibitor (e.g., Rosuvastatin at various concentrations) or vehicle control.[17][19]

-

Enzyme Addition: Add a defined amount of HMGR enzyme to all wells except the blank.

-

Initiation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the HMG-CoA substrate.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for 5-10 minutes using a spectrophotometer set to 37°C.[17]

-

Data Analysis: Calculate the rate of NADPH oxidation (ΔAbs/min). Determine the percent inhibition for each Rosuvastatin concentration and calculate the IC50 value by fitting the data to a dose-response curve.

-

LDL Receptor (LDLR) Expression by Western Blot

This method is used to quantify changes in LDLR protein levels in cultured cells following treatment with Rosuvastatin.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and the specific LDLR protein is detected using a primary antibody. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification.

-

Methodology:

-

Cell Culture and Treatment: Culture human hepatoma cells (e.g., HepG2) in appropriate media. Treat cells with varying concentrations of Rosuvastatin or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest cells and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[20]

-

SDS-PAGE: Denature protein samples and separate them by molecular weight on a polyacrylamide gel via electrophoresis.[20][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

Immunoblotting:

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[23]

-

Analysis: Quantify the band intensity for LDLR and a loading control (e.g., β-actin or GAPDH) to normalize the data and determine the fold-change in expression relative to the control.

-

Total Cholesterol Quantification Assay

This assay measures the total cholesterol content in biological samples.

-

Principle: This is an enzyme-coupled assay. Cholesterol esterase first hydrolyzes cholesteryl esters to free cholesterol. Cholesterol oxidase then oxidizes the total free cholesterol, producing hydrogen peroxide (H2O2).[24][25][26] The H2O2 is then detected by a probe in a reaction catalyzed by horseradish peroxidase (HRP), yielding a colorimetric (absorbance at ~500-570 nm) or fluorometric product, which is proportional to the amount of cholesterol in the sample.[24][25]

-

Methodology:

-

Sample Preparation: Prepare samples (e.g., serum, plasma, or cell lysates) and dilute as necessary.

-

Standard Curve: Prepare a series of cholesterol standards of known concentrations to generate a standard curve.[25]

-

Reaction Mix: Prepare a reaction mix containing cholesterol esterase, cholesterol oxidase, HRP, and the detection probe in an appropriate assay buffer.[25]

-

Incubation: Add the reaction mix to both standards and samples in a 96-well plate. Incubate at 37°C for a specified time (e.g., 5-45 minutes), protected from light.[24][25]

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the cholesterol concentration in the samples by interpolating their values from the curve.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacotherapy Update | Rosuvastatin: A New Pharmacotherapy for LDL-Cholesterol Reduction [clevelandclinicmeded.com]

- 3. Rosuvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosuvastatin: MedlinePlus Drug Information [medlineplus.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 16. [Pharmacologic characteristics of rosuvastatin, a new HMG-CoA reductase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 20. Activation of LDL Receptor (LDLR) Expression by Small RNAs Complementary to a Noncoding Transcript that Overlaps the LDLR Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. LDLR antibody (66414-1-Ig) | Proteintech [ptglab.com]

- 23. ahajournals.org [ahajournals.org]

- 24. raybiotech.com [raybiotech.com]

- 25. cellbiolabs.com [cellbiolabs.com]

- 26. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Methodological & Application

Application Note: Chiral Separation of (3S,5R)-Rosuvastatin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the treatment of hypercholesterolemia.[1] The molecule possesses two chiral centers, leading to the existence of four stereoisomers. The pharmacologically active enantiomer is (3R,5S)-Rosuvastatin. The stereoselective synthesis of Rosuvastatin may result in the presence of its enantiomer, (3S,5R)-Rosuvastatin, as a chiral impurity. Therefore, a robust and reliable analytical method for the chiral separation and quantification of these enantiomers is crucial for quality control in both bulk drug substance and pharmaceutical dosage forms. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of this compound from its active counterpart.

The separation is typically achieved on a polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives.[1][2] These CSPs, particularly immobilized ones, offer compatibility with a wide range of solvents and provide the necessary chiral recognition mechanisms for separating the Rosuvastatin enantiomers.[2] The interaction between the enantiomers and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, allows for their differential retention and subsequent separation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from a validated chiral HPLC method for the separation of Rosuvastatin enantiomers.

Table 1: Chromatographic Conditions and Performance

| Parameter | Value | Reference |

| Chromatographic Column | CHIRALPAK IB (250 x 4.6mm, 5µm) | [1] |

| Mobile Phase | n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v/v) | [1] |

| Flow Rate | 1.0 mL/minute | [1] |

| Column Temperature | 25°C | [1] |

| Detection Wavelength | 242 nm | [1] |

| Injection Volume | 10 µL | [1] |

| Run Time | 25 minutes | [1] |

Table 2: System Suitability and Validation Parameters

| Parameter | This compound (Enantiomer) | Rosuvastatin | Reference |

| Retention Time (min) | 12.5 | 13.9 | [1] |

| Resolution (Rs) | > 2.0 | - | [1] |

| Limit of Detection (LOD) | 0.07 µg/mL | - | [1] |

| Limit of Quantitation (LOQ) | 0.2 µg/mL | - | [1] |

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound using HPLC.

1. Materials and Reagents

-

Rosuvastatin Calcium reference standard

-

This compound enantiomer reference standard

-

n-heptane (HPLC grade)

-

2-propanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Diluent: A suitable mixture, for example, methanol or the mobile phase itself.

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

-

CHIRALPAK IB column (250 x 4.6mm, 5µm) or an equivalent polysaccharide-based chiral column.

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[1] Degas the mobile phase using sonication or vacuum filtration before use.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

-

Enantiomer Stock Solution: Accurately weigh and dissolve an appropriate amount of the this compound enantiomer reference standard in the diluent to prepare a stock solution.

-

System Suitability Solution: Prepare a solution containing both Rosuvastatin (e.g., 1 mg/mL) and its enantiomer at a specified level (e.g., 0.15% w/w) to verify the system's performance.[1]

-

Sample Preparation (for drug substance): Accurately weigh and dissolve the Rosuvastatin drug substance in the diluent to achieve a final concentration within the validated range of the method.

-

Sample Preparation (for dosage form): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Rosuvastatin into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure

-

Equilibrate the CHIRALPAK IB column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

-

Set the column temperature to 25°C.[1]

-

Set the UV detector wavelength to 242 nm.[1]

-

Inject 10 µL of the blank (diluent), followed by the system suitability solution, standard solutions, and sample solutions.[1]

-

Record the chromatograms and integrate the peak areas for the Rosuvastatin enantiomer and Rosuvastatin.

5. Data Analysis

-

System Suitability: For the system suitability solution, calculate the resolution between the enantiomer and the Rosuvastatin peaks. The resolution should be greater than 2.0.[1]

-

Quantification: Calculate the amount of the this compound enantiomer in the sample by comparing its peak area with that of the corresponding peak in the standard solution of a known concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the chiral separation method.

Caption: Experimental workflow for the chiral HPLC separation of Rosuvastatin.

Caption: Logical relationship of key components in the chiral separation method.

References

Synthesis of (3S,5R)-Rosuvastatin Impurities for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key impurities of (3S,5R)-Rosuvastatin. The controlled synthesis of these impurities is crucial for the development of accurate analytical methods, for use as reference standards in quality control, and for further pharmacological and toxicological evaluation. The impurities covered in this note are the 5-Oxo impurity (Impurity C), the Lactone impurity, and the (3R,5R)-diastereomer (Impurity B).

Introduction